

Understanding the Anticonvulsant Properties of SNAP-5114: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SNAP 5114**

Cat. No.: **B1229028**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticonvulsant properties of SNAP-5114, a selective inhibitor of the γ -aminobutyric acid (GABA) transporters GAT-2 and GAT-3. By elucidating its mechanism of action, summarizing key quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for professionals in the field of neuroscience and drug development.

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

SNAP-5114 exerts its anticonvulsant effects by modulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). It selectively inhibits the GAT-2 and GAT-3 transporters, which are responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space, particularly into astrocytes.^{[1][2]} This inhibition leads to an accumulation of extracellular GABA, thereby enhancing the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).^{[3][4]} The resulting increase in inhibitory signaling helps to counterbalance neuronal hyperexcitability, a hallmark of seizures.

Recent structural studies have revealed that SNAP-5114 functions as a noncompetitive inhibitor of GAT-3.^[5] It binds to the orthosteric substrate-binding pocket of the transporter in its inward-open conformation, effectively locking it and preventing the transport of GABA.^[5]

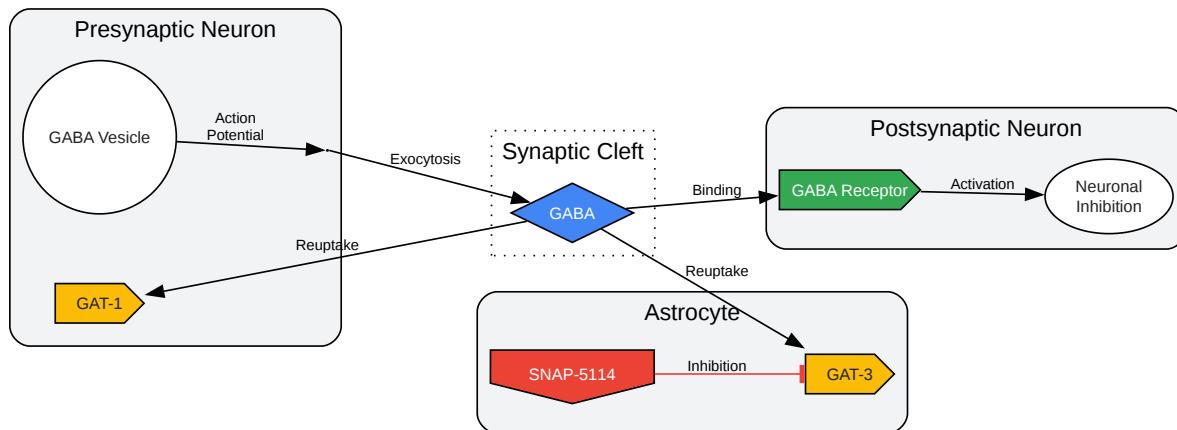
Quantitative Data Summary

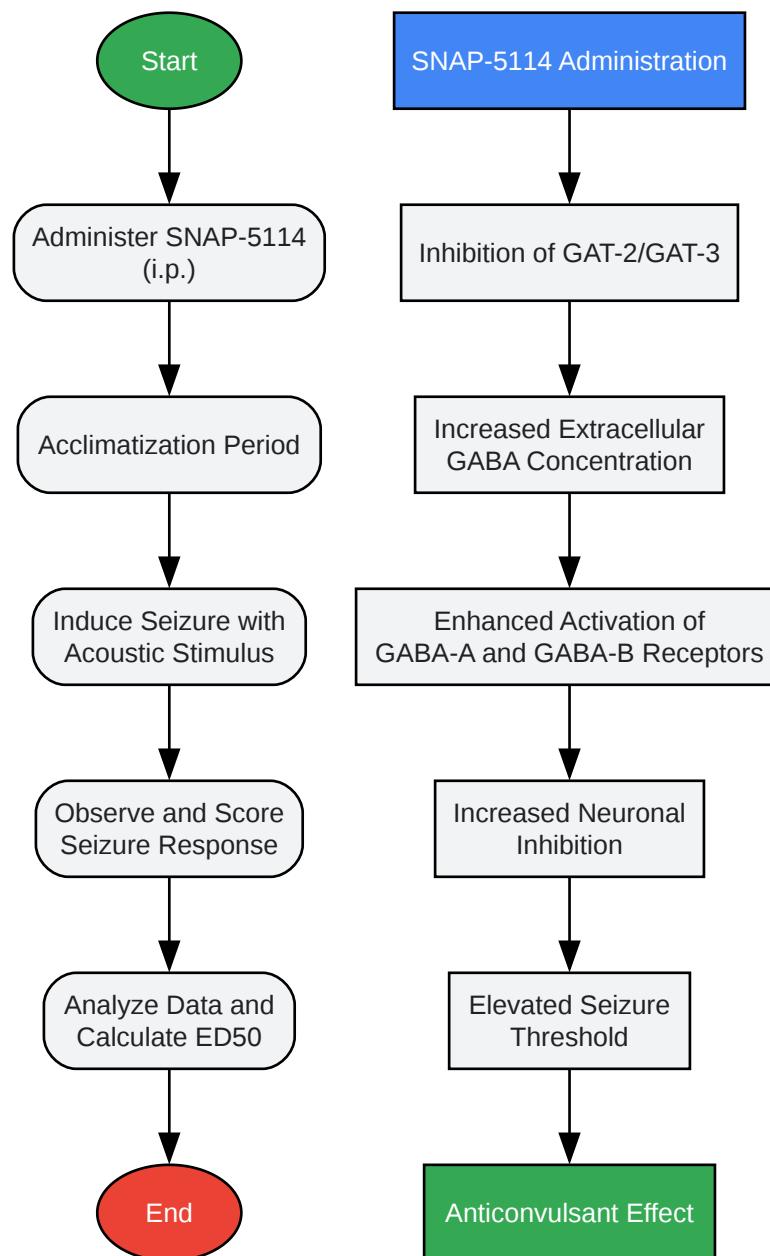
The following tables summarize the key quantitative data regarding the inhibitory potency and anticonvulsant efficacy of SNAP-5114.

Table 1: Inhibitory Potency (IC50) of SNAP-5114 on GABA Transporters

Transporter Subtype	IC50 (μM)	Species/Cell Line	Reference
hGAT-3	5	Human (cloned)	
rGAT-2	21	Rat (cloned)	
hGAT-1	388	Human (cloned)	
BGT-1	140	-	[6]
mGAT1	- (pIC50 = 4.07)	Mouse (HEK-293)	[3]
mGAT2	- (56% inhibition)	Mouse (HEK-293)	[3]
mGAT3	- (pIC50 = 5.29)	Mouse (HEK-293)	[3]
mGAT4	- (pIC50 = 5.71)	Mouse (HEK-293)	[3]

Table 2: Anticonvulsant Efficacy of SNAP-5114


Seizure Model	Animal Model	Endpoint	ED50	Reference
Sound-induced convulsions	DBA/2 mice	Inhibition of tonic-clonic seizures	110 μmol/kg	[3]
Maximal electroshock	Juvenile rats	Inhibition of tonic hindlimb extension	-	[3]


Table 3: Effect of SNAP-5114 on Extracellular GABA Levels

Brain Region	Experimental Condition	% Increase in GABA	Reference
Thalamus	Systemic administration (100 μ M)	247%	[3]
Hippocampus	Co-perfusion with GAT-1 inhibitor (NNC-711)	Synergistic increase	[7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by SNAP-5114.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jneurosci.org [jneurosci.org]
- 2. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNAP5114 (SNAP-5114) | GAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. A functional role for both γ -aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the Anticonvulsant Properties of SNAP-5114: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1229028#understanding-the-anticonvulsant-properties-of-snap-5114\]](https://www.benchchem.com/product/b1229028#understanding-the-anticonvulsant-properties-of-snap-5114)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

